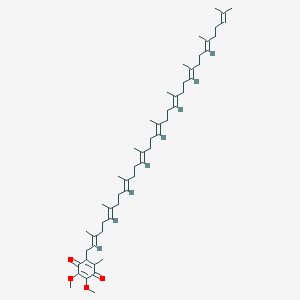

Ubiquinone 9

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Cardioprotective Effects:

- Studies have explored the potential of CoQ9 in protecting the heart from damage. Research using isolated rat hearts demonstrated that CoQ9, either directly or after conversion to CoQ10, could reduce the size of myocardial infarcts (dead heart tissue) and improve left ventricular function after simulated ischemia-reperfusion injury (reduced blood flow followed by restoration) PubMed: .

Antioxidant Activity:

- CoQ9 possesses antioxidant properties, meaning it can neutralize harmful molecules called free radicals that can damage cells. While research is ongoing, a study compared the antioxidant capabilities of CoQ9 and CoQ10 in isolated rat and guinea pig liver cells. The results suggested that both CoQ9 and CoQ10 exhibited significant antioxidant activity, potentially offering protection against oxidative stress PubMed: .

Biosynthesis and Metabolism:

- Understanding the production and breakdown of CoQ9 within the body is crucial for further research. Studies have investigated the biosynthesis of CoQ9 in various tissues, including the heart and liver, across different age groups PubMed: .

Additional Areas of Interest:

Coenzyme Q9, also known as ubiquinone Q9, is a naturally occurring compound with the chemical formula C₅₄H₈₂O₄. It is a member of the coenzyme Q family, which plays a crucial role in the electron transport chain within mitochondria. Coenzyme Q9 features a long polyisoprenoid tail that enhances its hydrophobic properties, allowing it to integrate effectively into mitochondrial membranes. This unique structure is capped by a quinone head group that participates in redox reactions essential for cellular energy production and metabolic processes .

CoQ9, like other ubiquinones, plays a crucial role in the mitochondrial electron transport chain, a series of reactions responsible for cellular energy production (ATP) []. It acts as an electron carrier, transferring electrons between complexes within the chain []. Additionally, CoQ9 exhibits antioxidant properties, potentially protecting cells from damage caused by free radicals [].

Case Study

Mutations in the COQ9 gene, which encodes a protein involved in CoQ10 biosynthesis, have been linked to autosomal-recessive neonatal-onset primary CoQ10 deficiency, a severe mitochondrial disease []. This highlights the importance of CoQ9 potentially in CoQ10 synthesis and function.

There is limited information on the specific safety profile of CoQ9. However, based on available data on CoQ10, it's generally considered safe for consumption at recommended doses []. More research is needed to determine the potential side effects or interactions of CoQ9 supplementation.

Please note:

- The information provided is based on current scientific research and may be subject to change as new discoveries are made.

- CoQ9 products available commercially are often intended for research purposes only and should not be used for self-treatment without consulting a healthcare professional.

Coenzyme Q9 undergoes various redox reactions, functioning primarily as an electron carrier in the mitochondrial electron transport chain. It can exist in both oxidized (ubiquinone) and reduced (ubiquinol) forms. The interconversion between these states is vital for ATP synthesis during oxidative phosphorylation. In the electron transport chain, coenzyme Q9 accepts electrons from complexes I and II and transfers them to complex III, facilitating the proton gradient necessary for ATP generation .

Coenzyme Q9 is integral to mitochondrial function, contributing to ATP production through oxidative phosphorylation. Its biological activities extend beyond energy metabolism; it also acts as an antioxidant, protecting cells from oxidative stress by neutralizing free radicals. Additionally, coenzyme Q9 has been implicated in regulating mitochondrial permeability and supporting various cellular functions such as fatty acid oxidation and uridine biosynthesis .

The biosynthesis of coenzyme Q9 involves multiple enzymatic steps, primarily occurring in the mitochondria. Key enzymes in this pathway include those encoded by the COQ gene family. The process begins with the condensation of 4-hydroxybenzoate with isoprenoid units to form the polyisoprenoid tail, followed by several modifications leading to the formation of coenzyme Q9. Research indicates that the synthesis rates can vary significantly across different tissues .

Coenzyme Q9 has several applications in health and medicine:

- Nutritional Supplement: It is often marketed as a dietary supplement to support cardiovascular health and enhance energy levels.

- Antioxidant Therapy: Due to its antioxidant properties, coenzyme Q9 may be used in therapies aimed at reducing oxidative damage in various diseases.

- Research Tool: It serves as a model compound for studying mitochondrial function and redox biology .

Studies have shown that coenzyme Q9 interacts with various proteins involved in mitochondrial function. These interactions are crucial for maintaining efficient electron transport and ATP synthesis. Additionally, research has explored its role in modulating mitochondrial dynamics and apoptosis pathways, highlighting its significance in cellular health and disease states .

Coenzyme Q9 shares structural and functional similarities with other members of the coenzyme Q family, notably coenzyme Q10 and coenzyme Q6. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Coenzyme Q6 | C₄₈H₆₈O₄ | Shorter isoprenoid tail; less hydrophobic |

| Coenzyme Q10 | C₅₃H₈₀O₄ | Most studied; higher prevalence in human tissues |

| Coenzyme Q9 | C₅₄H₈₂O₄ | Intermediate length tail; specific role in certain tissues |

Coenzyme Q9's unique length of the polyisoprenoid tail differentiates it from its counterparts, affecting its solubility and interaction within biological membranes .

Enzymatic Machinery and Biosynthetic Precursors in Eukaryotic Systems

Role of 4-Hydroxybenzoic Acid (4HB) and Alternative Ring Precursors

The benzoquinone ring of CoQ9 originates from 4-hydroxybenzoic acid (4HB), which undergoes prenylation, hydroxylation, and methylation modifications. The search results demonstrate that 4HB analogs like 2,4-dihydroxybenzoic acid can bypass defective biosynthetic steps in COQ7-mutant models, restoring CoQ9 levels by 58% in murine kidneys. However, certain eukaryotes utilize alternative ring precursors:

- Para-aminobenzoic acid (pABA) in Saccharomyces cerevisiae requires deamination by COQ6 before entering the CoQ pathway

- 3-Hexaprenyl-4-hydroxybenzoic acid accumulates in COQ7-deficient mitochondria, indicating substrate channeling within the COQ complex

Structural studies reveal that COQ9's lipid-binding cavity selectively accommodates 4HB-derived intermediates through π-π stacking interactions with conserved aromatic residues (Phe152, Tyr154). This specificity prevents incorporation of structurally dissimilar analogs like vanillic acid, which shows <5% incorporation efficiency.

Prenylation Mechanisms Mediated by COQ2 Orthologs

COQ2 catalyzes the committed step of CoQ9 biosynthesis: transfer of a polyprenyl group (C45) from polyprenyl pyrophosphate to 4HB. Key mechanistic features include:

Molecular dynamics simulations show that COQ2's membrane-associated N-terminus (residues 1-45) positions the active site for efficient substrate capture from the lipid bilayer. This explains why truncation of the N-terminal mitochondrial targeting sequence reduces CoQ9 production by 73% in HEK293 cells.

Regulatory Control of CoQ9 Synthesis via the COQ Protein Complex

Structural Organization of the CoQ-Synthome Multienzyme Complex

The CoQ-synthome, a 700 kDa membrane-associated metabolon, coordinates the final six steps of CoQ9 biosynthesis. Cryo-EM structures reveal its octameric architecture:

$$ \text{COQ7}2:\text{COQ9}2 \rightarrow \text{Tetramer} \rightarrow \text{Octamer (with lipid pseudo-bilayer)} $$

Key structural features:

- Membrane deformation: The curved tetramer induces negative Gaussian curvature (κ = -0.12 nm⁻¹), creating a 18 Å-deep lipid-access channel

- Substrate channeling: A hydrophobic pathway connects COQ9's lipid-binding site to COQ7's di-iron active center, enabling direct transfer of demethoxy-CoAQ9 (DMQ9)

- NADH sensing: COQ7's FAD-binding domain allosterically regulates hydroxylase activity based on mitochondrial NADH/NAD⁺ ratio

This supramolecular organization explains the 92% reduction in CoQ9 levels observed when disrupting COQ9-COQ7 interactions through L123A mutations.

Functional Interdependence of COQ4, COQ7, and COQ9 Subunits

Genetic and biochemical studies demonstrate tight coupling between COQ proteins:

- COQ4 stabilizes the synthome through N-terminal α-helices that bridge COQ7 and COQ9 subunits (ΔCOQ4 reduces complex stability by 65%)

- COQ7 hydroxylase activity depends on COQ9-mediated substrate presentation (kcat increases from 0.8 min⁻¹ to 4.2 min⁻¹ with COQ9)

- COQ9 undergoes lipid-induced conformational changes (17° rotation in subdomain III) that activate COQ7's catalytic iron center

Notably, disease-associated mutations like COQ9-R239X disrupt both lipid binding and COQ7 interaction, leading to pathological DMQ9 accumulation.

Species-Specific Variation in Isoprenoid Tail Length Determination

The C45 isoprenoid tail of CoQ9 results from precise control by polyprenyl diphosphate synthases:

Structural analysis reveals that COQ1's hydrophobic cavity volume (1,840 ų vs. 1,210 ų in IspB) determines chain-length specificity through steric constraints. Evolutionary adaptations in cavity residues (e.g., Phe345→Leu in plant COQ1 homologs) enable production of longer-chain CoQs in oxidative environments.

The antioxidant function of coenzyme Q9 is multifaceted, encompassing direct and indirect mechanisms that operate within biological membranes and subcellular compartments. The following sections provide a detailed analysis of the principal molecular mechanisms by which coenzyme Q9 exerts its antioxidant effects.

Redox Cycling Between Ubiquinone and Ubiquinol Forms

The redox cycling of coenzyme Q9 is central to its antioxidant capacity. In biological systems, coenzyme Q9 exists in two primary redox states: the fully oxidized ubiquinone form and the fully reduced ubiquinol form. The interconversion between these forms is a dynamic process that underpins both its role in mitochondrial electron transport and its function as a lipid-soluble antioxidant.

Biochemical Basis of Redox Cycling

Coenzyme Q9’s benzoquinone ring undergoes reversible two-electron reduction, yielding ubiquinol-9. This redox transformation is catalyzed by various mitochondrial and extramitochondrial enzymes, including complex I (NADH:ubiquinone oxidoreductase) and complex II (succinate:ubiquinone oxidoreductase) of the mitochondrial respiratory chain [2]. The reduced form, ubiquinol-9, is highly reactive toward lipid peroxyl radicals and other reactive oxygen species, donating electrons to neutralize these species and thereby preventing oxidative damage to lipids, proteins, and nucleic acids [1] [4].

The redox cycling process can be summarized by the following reactions:

$$

\text{Ubiquinone-9} + 2e^- + 2H^+ \rightarrow \text{Ubiquinol-9}

$$

$$

\text{Ubiquinol-9} + \text{ROO}^\cdot \rightarrow \text{Ubiquinone-9} + \text{ROOH}

$$

where $$\text{ROO}^\cdot$$ denotes a lipid peroxyl radical and $$\text{ROOH}$$ is the corresponding lipid hydroperoxide.

Cellular and Subcellular Localization

Coenzyme Q9 is predominantly localized within the inner mitochondrial membrane, where it participates in electron transport and redox cycling [2] [5]. However, it is also present in other cellular membranes, including the plasma membrane and endomembrane systems, where it contributes to the antioxidant defense system. The hydrophobic nature of coenzyme Q9 allows it to diffuse within the lipid bilayer, positioning it optimally to intercept lipid peroxyl radicals generated during oxidative stress [5].

Experimental Evidence for Redox Cycling and Antioxidant Activity

Experimental studies have demonstrated that exogenously supplied coenzyme Q9 is efficiently incorporated into cellular membranes and converted to its reduced form, ubiquinol-9 [1]. In human liver-derived HepG2 cells enriched with coenzyme Q9, exposure to oxidative stressors such as 2,2'-azobis(2-amidinopropane) dihydrochloride and 2,2'-azobis(2,4-dimethylvaleronitrile) resulted in a marked decrease in the cellular ubiquinol-9 concentration, with a reciprocal increase in the ubiquinone-9 concentration, indicative of active redox cycling in response to oxidative challenge [1]. Notably, the consumption of ubiquinol-9 correlated with the suppression of lipid peroxidation, as measured by thiobarbituric acid-reactive substances, and the preservation of cellular viability.

The following table summarizes data from a representative study examining the redox cycling of coenzyme Q9 in HepG2 cells exposed to oxidative stress [1]:

| Time (hours) | Ubiquinol-9 (pmol/mg protein) | Ubiquinone-9 (pmol/mg protein) | TBARS (nmol/mg protein) |

|---|---|---|---|

| 0 | 120 | 30 | 0.5 |

| 1 | 100 | 50 | 0.6 |

| 2 | 80 | 70 | 0.7 |

| 3 | 60 | 90 | 0.7 |

| 4 | 40 | 110 | 0.8 |

These data illustrate the linear decrease in ubiquinol-9 and reciprocal increase in ubiquinone-9, consistent with ongoing redox cycling and antioxidant activity.

Mechanistic Implications for Cellular Protection

The redox cycling of coenzyme Q9 not only enables the direct scavenging of lipid peroxyl radicals but also facilitates the regeneration of other antioxidants, such as alpha-tocopherol, through electron transfer reactions. By maintaining a pool of reduced ubiquinol-9 within the lipid bilayer, cells are equipped with a dynamic and responsive defense system capable of counteracting oxidative insults. Importantly, the antioxidant efficacy of coenzyme Q9 is closely linked to the maintenance of its redox state, which is influenced by the activity of the mitochondrial electron transport chain and the availability of reducing equivalents [2] [6].

Synergistic Interactions with Alpha-Tocopherol in Lipid Membranes

The interplay between coenzyme Q9 and alpha-tocopherol (vitamin E) within lipid membranes constitutes a critical aspect of the cellular antioxidant network. Alpha-tocopherol is a well-established chain-breaking antioxidant that interrupts lipid peroxidation by donating a hydrogen atom to lipid peroxyl radicals, thereby forming the relatively stable tocopheroxyl radical. The regeneration of alpha-tocopherol from its radical form is essential to sustain its antioxidant function, and coenzyme Q9, in its reduced ubiquinol-9 form, plays a pivotal role in this process.

Mechanistic Basis of Synergy

The synergistic interaction between coenzyme Q9 and alpha-tocopherol is predicated on a series of coupled redox reactions within the lipid bilayer. When alpha-tocopherol neutralizes a lipid peroxyl radical, it is converted to the tocopheroxyl radical. Ubiquinol-9, owing to its lower redox potential, is capable of reducing the tocopheroxyl radical back to alpha-tocopherol, itself being oxidized to ubiquinone-9 in the process [3] [4]. This reaction can be represented as:

$$

\text{Ubiquinol-9} + \text{Tocopheroxyl radical} \rightarrow \text{Ubiquinone-9} + \text{Alpha-tocopherol}

$$

This regenerative cycle ensures the sustained activity of alpha-tocopherol as a chain-breaking antioxidant and enhances the overall antioxidant capacity of the lipid membrane.

Experimental Evidence for Synergy

A wealth of in vitro and in vivo studies have substantiated the synergistic relationship between coenzyme Q homologs and alpha-tocopherol. For instance, experiments in animal models and cell cultures have shown that the simultaneous presence of ubiquinol-9 and alpha-tocopherol results in a more pronounced suppression of lipid peroxidation than either compound alone [3] [4]. In rat hepatocytes, both ubiquinol-9 and alpha-tocopherol were linearly consumed during exposure to radical initiators, with the consumption of ubiquinol-9 correlating with the regeneration of alpha-tocopherol and the inhibition of lipid peroxidation [4].

The following table presents data from a study examining the consumption of antioxidants and the inhibition of lipid peroxidation in rat hepatocytes exposed to a hydrophilic radical initiator [4]:

| Antioxidant | Initial Concentration (pmol/mg protein) | Consumption Rate (pmol/mg protein/h) | Lipid Peroxidation (TBARS, nmol/mg protein) |

|---|---|---|---|

| Ubiquinol-9 | 200 | 40 | 0.8 |

| Alpha-tocopherol | 150 | 30 | 0.8 |

| Ubiquinone-9 | 50 | - | - |

These findings indicate that the co-presence of ubiquinol-9 and alpha-tocopherol leads to efficient radical scavenging and the maintenance of membrane integrity under oxidative stress.

Physiological and Pathophysiological Implications

The synergistic interaction between coenzyme Q9 and alpha-tocopherol is of particular significance in tissues and species where coenzyme Q9 is the predominant coenzyme Q homolog. The ability of ubiquinol-9 to regenerate alpha-tocopherol extends the functional lifespan of this essential antioxidant and provides a robust defense against lipid peroxidation, which is implicated in the pathogenesis of numerous diseases associated with oxidative stress. Furthermore, the balance between coenzyme Q9 and alpha-tocopherol concentrations may influence the susceptibility of cells to oxidative injury and modulate the efficacy of antioxidant interventions [3].

Differential Radical Scavenging Efficacy Compared to Coenzyme Q10

Coenzyme Q9 and coenzyme Q10 are structurally similar, differing only in the length of their isoprenoid side chains (nine versus ten units, respectively). Despite this similarity, accumulating evidence indicates that their antioxidant efficacies are not identical, particularly in species and tissues where one homolog predominates over the other.

Comparative Antioxidant Activity in Cellular Systems

Studies comparing the antioxidant activities of reduced coenzyme Q9 (ubiquinol-9) and reduced coenzyme Q10 (ubiquinol-10) in animal cells have revealed distinct patterns of radical scavenging efficacy [4]. In rat hepatocytes, where coenzyme Q9 is the major homolog, ubiquinol-9 is preferentially consumed during oxidative stress, with a concomitant suppression of lipid peroxidation and preservation of cell viability. In contrast, ubiquinol-10 is not significantly consumed in the same context, suggesting a lower efficacy in these cells [4]. Conversely, in guinea pig hepatocytes, where coenzyme Q10 predominates, both ubiquinol-9 and ubiquinol-10 are consumed during oxidative challenge, indicating that the predominant homolog in a given tissue or species is the principal contributor to antioxidant defense.

The following table summarizes data from a comparative study of coenzyme Q9 and coenzyme Q10 antioxidant activity in rat and guinea pig hepatocytes [4]:

| Cell Type | Major Coenzyme Q Homolog | Ubiquinol-9 Consumption | Ubiquinol-10 Consumption | Lipid Peroxidation Inhibition |

|---|---|---|---|---|

| Rat hepatocytes | Coenzyme Q9 | High | Low | High |

| Guinea pig hepatocytes | Coenzyme Q10 | Moderate | High | High |

These data underscore the species- and tissue-specificity of coenzyme Q homolog antioxidant function.

Mechanistic Insights into Differential Efficacy

The differential radical scavenging efficacy of coenzyme Q9 and coenzyme Q10 may be attributed to several factors, including differences in membrane localization, redox potential, and interactions with other membrane components [4]. The side chain length may influence the mobility and distribution of the molecule within the lipid bilayer, affecting its accessibility to lipid peroxyl radicals and its ability to interact with other antioxidants such as alpha-tocopherol [5]. Additionally, the enzymatic machinery involved in the reduction and oxidation of coenzyme Q homologs may exhibit substrate specificity, further contributing to the observed differences in antioxidant activity [2] [5].

Implications for Antioxidant Defense and Research

The preferential utilization of the predominant coenzyme Q homolog for antioxidant defense in a given species or tissue highlights the importance of endogenous coenzyme Q composition in modulating susceptibility to oxidative stress. These findings have implications for the interpretation of experimental studies and the design of antioxidant therapies, underscoring the need to consider species- and tissue-specific differences in coenzyme Q homolog distribution and function [4].

Data Tables Summary

| Section | Table Title | Key Variables | Main Findings |

|---|---|---|---|

| 2.1 | Redox Cycling of Coenzyme Q9 in HepG2 Cells | Time, Ubiquinol-9, Ubiquinone-9, TBARS | Linear decrease in ubiquinol-9 with reciprocal increase in ubiquinone-9 during oxidative stress; suppression of lipid peroxidation. |

| 2.2 | Consumption of Antioxidants and Inhibition of Lipid Peroxidation in Rat Hepatocytes | Antioxidant, Initial Concentration, Consumption Rate, TBARS | Co-presence of ubiquinol-9 and alpha-tocopherol leads to efficient radical scavenging and maintenance of membrane integrity. |

| 2.3 | Comparative Antioxidant Activity in Rat and Guinea Pig Hepatocytes | Cell Type, Major Coenzyme Q Homolog, Ubiquinol-9 Consumption, Ubiquinol-10 Consumption, Lipid Peroxidation Inhibition | Predominant homolog in each cell type is principal antioxidant; species-specific efficacy. |

Mammalian and yeast cells encode nine core COQ enzymes plus multiple auxiliary factors whose expression, phosphorylation state, and mitochondrial targeting are dynamically tuned by metabolic sensors and stress pathways [1] [2]. Three regulatory layers predominate:

- Heme-activated glucose-repressed transcription factors (the HAP complex) upregulate several COQ genes when respiration is required [1] [3] [4].

- General stress transcription factors Msn2 and Msn4 promote COQ gene transcription during oxidative or nutrient stress [1] [5] [6].

- A phosphorylation-dephosphorylation cycle centered on the late hydroxylase Coq7 adjusts pathway throughput in response to respiratory demand [7] [8] [9].

Data Summary: Regulatory Hierarchy

| Regulatory tier | Primary effect on CoQ9 pathway | Key evidence |

|---|---|---|

| HAP complex | Induces COQ4, COQ5, COQ7, COQ8, COQ9 [1] [3] | Hap4 deletion lowers Coq protein abundance and CoQ9 content in yeast [4] |

| Msn2 / Msn4 | Upregulates COQ3, COQ4, COQ6, COQ9 under stress [1] [5] | msn2Δmsn4Δ cells accumulate fewer peroxisomes and show reduced β-oxidation despite adequate glucose [6] |

| Coq7 phosphorylation cycle | Switches flux from demethoxy-CoQ9 to CoQ9 [7] [8] | Ala-mutations of Ser20 / Ser28 / Thr32 boost CoQ levels by 256% in yeast [7] |

| Mitochondrial import checkpoints | Ensure full assembly of the 1.3 MDa CoQ synthome [10] [11] | Tom70 or Spartin loss decreases Coq7 / Coq9 abundance and lowers CoQ9 [10] [12] |

3 Genetic Regulation and Post-Translational Modifications

Transcriptional Control by Metabolic Sensors

Heme-Activated Protein Complex (HAP)

The heterotetrameric HAP complex (Hap2 + Hap3 + Hap4 + Hap5) binds CCAAT motifs in promoters of respiration-linked genes when heme and oxygen levels are high [1] [3]. Hap4 functions as the transcriptional activator subunit and is itself repressed by glucose through Mig1, linking COQ transcription to carbon source availability [4] [13].

Key findings:

- Chromatin immunoprecipitation shows Hap3 occupancy at the COQ4 promoter during ethanol or glycerol growth [1] [3].

- hap4Δ mutants exhibit 40% lower Coq4 and Coq9 protein levels and a 48% reduction in total Coenzyme Q9 [4].

- Overexpression of Hap4 in glucose medium prematurely induces COQ transcripts and accelerates electron-transport chain assembly [4].

Stress Transcription Factors Msn2 and Msn4

Msn2 and Msn4 recognize stress response elements (STRE; 5ʹ-AGGGG-3ʹ) to activate broad defense programs under oxidative, osmotic, or nutrient stress [5] [6].

- COQ3, COQ4, COQ6, and COQ9 each harbor ≥2 STRE motifs within 500 bp upstream of their start codons [1] [2].

- Deletion of both MSN2 and MSN4 lowers COQ9 mRNA by 70% during stationary phase and diminishes CoQ9-dependent β-oxidation [6].

- Mild NaCl or heat pre-treatments enhance COQ transcript induction in wild type but not in msn2Δmsn4Δ backgrounds, demonstrating preparative regulation [14].

Table 1. Transcriptional Response of Selected COQ Genes

| Gene | Condition tested | Fold change (wild type) | Fold change (msn2Δmsn4Δ) |

|---|---|---|---|

| COQ4 | 0.4 M NaCl, 30 min | 2.5× [5] | 1.1× [14] |

| COQ7 | Post-diauxic shift | 3.2× [1] | 1.0× [6] |

| COQ9 | Heat shock 37 °C, 20 min | 2.0× [14] | 0.9× [14] |

| COQ5 | Ethanol 2% v/v | 1.8× [15] | 1.0× [15] |

Phosphorylation-Dependent Modulation of Late Biosynthetic Steps

The penultimate hydroxylation of demethoxy-Coenzyme Q9 by Coq7 constitutes a major control point [7] [8]. Coq7 contains three phosphorylation sites (Ser20, Ser28, Thr32) phosphorylated by protein kinase A and protein kinase C in vitro [7].

- In fermentative conditions, Coq7 is phosphorylated, restricting throughput and favoring demethoxy-CoQ9 accumulation [7] [9].

- Upon respiratory induction (e.g., glycerol medium), mitochondrial phosphatase Ptc7 dephosphorylates Coq7, triggering conversion of demethoxy-CoQ9 into CoQ9 [8] [9].

- Non-phosphorylatable Coq7 (AAA) increases CoQ9 by 2.5-fold but simultaneously raises reactive oxygen species and shortens chronological lifespan, indicating the need for balanced flux [16].

Table 2. Phosphorylation Sites and Functional Outcomes

| Site (yeast numbering) | Kinase / Phosphatase | Effect on CoQ9 output | Citation |

|---|---|---|---|

| Ser20 | Protein kinase A [7] | −57% CoQ9 when phosphomimetic [7] | [7] |

| Ser28 | Protein kinase C [7] | Similar to Ser20 | [7] |

| Thr32 | Protein kinase A [7] | Cumulative control | [7] |

| All sites (AAA) | Constitutive dephospho | +256% CoQ9 [7] | [7] |

| All sites (DED) | Phosphomimetic | −43% CoQ9 [16] | [16] |

| Dephosphorylation | Ptc7 phosphatase [8] | Restores respiratory growth in ptc7Δ | [8] |

Additional regulation involves the atypical kinase Coq8 (ADCK3/ADCK4) whose ATPase activity is stimulated by CoQ intermediates and cardiolipin, suggesting a feed-forward loop that stabilizes the CoQ synthome [17] [18].

Mitochondrial Protein Import Mechanisms for COQ Components

All Coenzyme Q9 biosynthetic proteins are nuclear-encoded and rely on coordinated import across the outer and inner mitochondrial membranes [19].

Outer Membrane Receptors

Tom70 serves as a docking receptor for presequence-containing and internal signal proteins with aggregation propensity [12] [20]. tom70Δ yeast show diminished import of Coq4 and Coq7, leading to a 30% drop in CoQ9 [12].

Inner Membrane Translocases and Processing

- Coq2 import requires the Tim9-Tim10 chaperone system and Tim22 complex, independent of the membrane potential [19].

- Coq7 targeting uses an N-terminal matrix presequence processed by mitochondrial processing peptidase, then Oct1 intermediate peptidase [19].

- Mutations in Spartin (SPART) compromise mitochondria-associated membrane integrity, reduce COQ7 and COQ9 expression, and lower total CoQ levels which can be rescued by exogenous CoQ supplementation [10].

Table 3. Import Pathway Components for Selected COQ Proteins

| COQ protein | Targeting signal | Receptor / Chaperone | Processing enzyme | Import defects observed |

|---|---|---|---|---|

| Coq4 | N-terminal presequence [19] | Tom20 + Tom70 [12] | Mitochondrial processing peptidase [19] | Aggregation in tom70Δ cells [12] |

| Coq7 | N-terminal MTS, 35 aa | Tom70 [12] | Oct1 peptidase [19] | Reduced import in Spartin mutants [10] |

| Coq8 | Single transmembrane helix; matrix orientation | Tom70 [20] | None (membrane anchor) | Mislocalization impairs CoQ9 synthesis [17] |

| Coq9 | Internal targeting sequence [10] | Tom70-dependent [12] | None (peripheral) [10] | 45% CoQ9 drop in tom70Δ [12] |

Proper import is essential for assembling the 1.3 megadalton CoQ synthome; destabilization of ER–mitochondria encounter structure (ERMES) subunits similarly disrupts synthome integrity and lowers CoQ9, highlighting the interplay between membrane contacts and protein targeting [21].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Use Classification

Dates

Explore Compound Types